molecular formula C11H16ClNO B1428341 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline CAS No. 1249464-76-3

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B1428341
CAS No.: 1249464-76-3
M. Wt: 213.7 g/mol
InChI Key: CJZJHKSPEXMXEI-UHFFFAOYSA-N
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Description

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is a substituted aniline derivative of significant interest in chemical research, particularly in the field of agrochemical development. This compound, offered as its hydrochloride salt (CAS# 2060037-66-1), has a molecular formula of C11H17Cl2NO and a molecular weight of 250.16 . It serves as a critical chiral intermediate in sophisticated synthetic pathways. Its primary research value lies in its structural similarity to advanced intermediates used in the synthesis of chloroacetanilide herbicides . Studies on analogous compounds, such as the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, demonstrate the importance of this chiral aniline scaffold in the enantioselective production of herbicidally active molecules like S-metolachlor . The 1-methoxypropan-2-yl side chain is a key structural feature that contributes to the stereochemistry and biological activity of the final compounds. Researchers utilize this building block to explore new synthetic routes and develop more efficient and selective catalytic processes for creating complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper safety procedures are followed.

Properties

IUPAC Name

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZJHKSPEXMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, a compound with significant potential in various biological applications, has garnered attention for its pharmacological properties and synthesis methods. This article explores its biological activity, synthesis processes, and relevant case studies.

This compound is an aniline derivative characterized by the presence of chlorine and methoxy groups. Its structure can be represented as follows:

C10H14ClNO\text{C}_10\text{H}_{14}\text{Cl}\text{N}\text{O}

Antiproliferative Effects

Recent studies have indicated that derivatives of aniline compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, research has shown that certain aniline derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells through mechanisms involving topoisomerase inhibition .

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
This compoundHeLaTBD

Note: Specific IC50 values for this compound are still under investigation.

The mechanism by which this compound exerts its biological effects may involve the modulation of key cellular pathways. Preliminary data suggest that it may act as a positive allosteric modulator of certain receptors, similar to other compounds in its class .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Notably, enantioselective synthesis methods have been developed to produce high-purity derivatives, which are crucial for their biological evaluation . The compound serves as a precursor for herbicides like S-Metolachlor, illustrating its agricultural significance alongside its medicinal potential.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Anticancer Research, a library of aniline derivatives was screened for anticancer properties. This compound was included due to its structural similarity to known active compounds. The study demonstrated that modifications to the aniline structure could significantly impact cytotoxicity and selectivity towards cancer cells .

Case Study 2: Herbicidal Properties

Research on herbicidal activity has shown that compounds related to this compound exhibit effective control over broadleaf weeds in crops like corn and soybeans. The compound's mechanism involves interference with plant growth regulators, making it a valuable candidate in agricultural applications .

Scientific Research Applications

Agrochemical Applications

Herbicide Development

One of the primary applications of 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is as a precursor in the synthesis of herbicides, particularly Metolachlor, a widely used chloroacetanilide herbicide. Metolachlor is effective against broad-leaf weeds and is characterized by its high herbicidal activity attributed mainly to its (S)-enantiomer. The synthesis process involves enantioselective catalysis to enhance the production of this active isomer, which has been shown to be significantly more effective than its counterpart .

Pharmaceutical Applications

Biological Activity

Research indicates that compounds related to this compound exhibit notable biological activities. For instance, studies have demonstrated that derivatives of similar aniline structures possess antimicrobial properties against various strains, including mycobacterial and fungal pathogens. The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can lead to enhanced biological efficacy .

Case Study 1: Enantioselective Synthesis of Metolachlor

In a study focused on the synthesis of (S)-Metolachlor, researchers utilized this compound as a key intermediate. The process involved using chiral catalysts to achieve high enantiomeric excess (ee) values, resulting in a compound with superior herbicidal activity. The study reported yields between 92-96%, demonstrating the efficiency of this synthetic route .

Case Study 2: Antimicrobial Screening

Another significant study evaluated the antimicrobial potential of several aniline derivatives, including those related to this compound. The compounds were screened against various microbial strains using RP-HPLC methods to determine their lipophilicity and biological activity. The results indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like penicillin G and ciprofloxacin .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundHerbicidal (Metolachlor)
Derivative AAntimicrobial
Derivative BAntifungal

Table 2: Synthesis Yields and Enantiomeric Excess

Synthesis MethodYield (%)Enantiomeric Excess (%)Reference
Chiral Catalysis for (S)-Metolachlor92-96>99
Standard SynthesisVaries<50

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in their N-substituents, which modulate physicochemical properties and functional applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Rotatable Bonds Key Substituent Features
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline 1040685-04-8 C₁₇H₂₀ClNO₂ 305.8 5 6 Methoxyphenoxypropyl (polar aromatic ether)
5-Chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline N/A C₁₆H₁₈ClNO 275.77 N/A N/A Ethoxyphenylmethyl (lipophilic aromatic)
5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline N/A C₂₂H₂₉ClN₃S 414.99 N/A N/A Piperazinylpropyl (basic, hydrogen-bonding)

Key Observations :

  • Lipophilicity: The methoxyphenoxypropyl analog (XLogP3 = 5) exhibits higher lipophilicity than the target compound due to its aromatic ether group, enhancing membrane permeability ().
  • Hydrogen Bonding : The piperazinylpropyl analog () likely has increased hydrogen-bond acceptor capacity (via tertiary amines), improving solubility in polar solvents.

Computational Insights

Density-functional theory (DFT) studies () suggest that exact-exchange terms in functionals improve predictions of thermochemical properties. For the target compound, the electron-donating methoxy group may reduce electron density at the aniline nitrogen, affecting its reactivity in condensation reactions. Comparatively, the ethoxyphenylmethyl analog’s aromatic ring could delocalize electron density, altering charge distribution ().

Preparation Methods

Step 1: Formation of Amino Alcohol Intermediate

  • Reactants: 5-chloro-2-methylaniline and (R)-epichlorohydrin.
  • Conditions: Reflux the mixture in methanol for approximately 6 hours.
  • Reaction monitoring: Thin-layer chromatography (TLC) is used to track completion.
  • Work-up: After reaction completion, crushed potassium hydroxide (KOH) is added below 25°C with vigorous stirring for about 8 hours at room temperature.
  • Isolation: Excess methanol is evaporated under reduced pressure. The reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layers are washed with brine and dried over sodium sulfate (Na2SO4).
  • Yield: The amino alcohol intermediate is obtained in high yield (>95%).

Step 2: Aziridine Intermediate Formation

  • Reagents: The amino alcohol intermediate is reacted with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene.
  • Conditions: The DIAD solution is added dropwise under a nitrogen atmosphere at 0–10°C, followed by refluxing at 100–130°C for 3–5 hours.
  • Outcome: Formation of the aziridine intermediate.
  • Purification: The solvent is evaporated under reduced pressure, and the residue is purified by standard techniques such as column chromatography.

Step 3: Catalytic Hydrogenation to Final Product

  • Catalyst: Palladium on activated carbon (Pd/C).
  • Solvent: Methanol or other suitable solvents like acetic acid, chloroform, or ethyl acetate.
  • Conditions: Hydrogen atmosphere at room temperature for 1–3 hours.
  • Monitoring: Reaction progress is monitored by TLC.
  • Work-up: Catalyst is filtered off over a celite bed, and solvent is evaporated under reduced pressure.
  • Purification: The crude product is purified to afford 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline with high enantiomeric excess (>99% ee).

Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate Yield/Notes
1 5-chloro-2-methylaniline + (R)-epichlorohydrin, MeOH reflux 6 h + KOH stirring 8 h (R)-1-((5-chloro-2-methylphenyl)amino)-3-methoxypropan-2-ol >95% yield, monitored by TLC
2 Amino alcohol + DIAD + triphenylphosphine, dry toluene, N2, 0–10°C then reflux 100–130°C, 3–5 h Aziridine intermediate Purified by chromatography
3 Aziridine + Pd/C, H2 atmosphere, methanol, room temp, 1–3 h This compound >99% enantiomeric excess, purified

Analytical and Purification Techniques

  • Monitoring: TLC using silica gel plates with UV light (254 and 365 nm), potassium permanganate (KMnO4), and anisaldehyde stains.
  • Purification: Column chromatography or crystallization.
  • Characterization:
    • 13C NMR and 1H NMR spectroscopy to confirm structure.
    • Optical rotation measurements to determine enantiomeric purity.
    • Chiral high-performance liquid chromatography (HPLC) for enantiomeric excess (ee) determination, typically achieving >99% ee.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, and how can intermediates be purified?

Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 5-chloro-2-methylaniline with 1-methoxy-2-propanol under acidic conditions to form the secondary amine. For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or methanol) is effective . Monitoring reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) ensures intermediate purity.

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity. For example, the methoxy group (-OCH3\text{-OCH}_3) appears as a singlet at ~3.2–3.4 ppm in 1^1H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ for C11H15ClNO\text{C}_{11}\text{H}_{15}\text{ClNO}: 212.0844) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the key physicochemical properties influencing experimental design?

Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.
  • Stability: Hydrolytically stable under neutral conditions but may degrade under strong acids/bases. Store at 2–8°C in inert atmospheres .
  • Melting Point: Expected range: 90–110°C (analogous to 4-chloro-2-methoxy-5-methylaniline, mp 97–103°C) .

Q. How does the substituent arrangement affect reactivity in electrophilic substitution?

Answer: The electron-donating methoxy and methyl groups direct electrophiles to the para and ortho positions relative to the amine. Chlorine, being weakly deactivating, slightly reduces reactivity at the meta position. Competition experiments with nitration or bromination can map regioselectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap, charge distribution, and transition states. For example:

  • HOMO : Localized on the aromatic ring and methoxy group.
  • LUMO : Dominated by the chloro-substituted ring.
    These insights guide predictions of nucleophilic/electrophilic sites and catalytic interactions .

Q. What methodological approaches resolve contradictions in regioselectivity data?

Answer: Conflicting regioselectivity reports may arise from solvent polarity or catalyst effects. Use:

  • Isotopic Labeling: 13^{13}C-labeled substrates to track bond formation.
  • Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., 25°C vs. 80°C) and compare product ratios via GC-MS .

Q. How does this compound function in pesticide development, and what structure-activity relationships (SAR) apply?

Answer: As a metolachlor analog, the methoxypropan-2-yl group enhances herbicidal activity by improving lipid solubility and target binding (e.g., inhibition of very-long-chain fatty acid synthesis). SAR studies show:

  • Chlorine at position 5 increases bioactivity.
  • Methyl group at position 2 reduces metabolic degradation .

Q. What advanced techniques analyze environmental degradation pathways?

Answer:

  • LC-QTOF-MS: Identifies degradation products (e.g., hydroxylated or dechlorinated derivatives).
  • Microcosm Studies: Soil/water systems under controlled pH and UV exposure simulate natural degradation. Data fitting to first-order kinetics (t1/2t_{1/2}) quantifies persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline
Reactant of Route 2
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5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

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